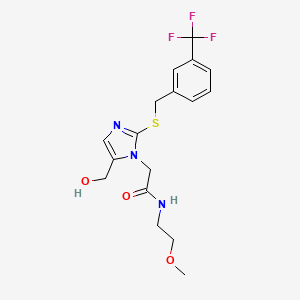

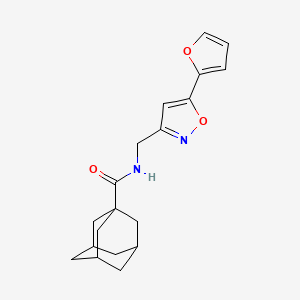

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, particularly those with acetamide groups, which are relevant to understanding the broader context of such compounds.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of benzothiazoles with acetic acid under reflux conditions, as seen in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides . This suggests that the synthesis of the compound may also involve similar methods, possibly including the formation of amide bonds and the introduction of substituents like the trifluoromethyl group through a thiol linkage.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can engage in hydrogen bonding. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the amide groups adopt a linearly extended conformation, and the planes of the two amide groups intersect at specific angles, influencing the overall molecular conformation . This information is pertinent to the molecular structure analysis of the compound , as the orientation of amide groups and their interactions can significantly affect the molecule's properties and behavior.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The papers provided do not detail specific reactions for the compound , but they do mention the formation of hydrogen bonds in similar molecules . These interactions are crucial in stabilizing molecular structures and can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonds can affect the melting and boiling points of these compounds . Additionally, the presence of electron-withdrawing groups such as trifluoromethyl may impact the compound's acidity and electronic distribution. The provided papers also discuss the anticonvulsant activities of certain acetamide derivatives, hinting at the potential biological relevance of the compound . Furthermore, some acetamide derivatives exhibit antioxidant and anti-inflammatory activities, which could be relevant for the pharmacological profile of the compound .

科学的研究の応用

Synthesis and Bioactivity

The synthesis and evaluation of various derivatives related to this compound have been extensively studied for their potential biological activities. For instance, Tariq et al. (2018) investigated novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition, showing significant bioactivity and a promising safety profile (Tariq, Kamboj, Alam, & Amir, 2018). Similarly, Gullapelli, Thupurani, & Brahmeshwari (2014) synthesized and tested 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives for antibacterial activity, highlighting the diverse bioactivity potential of these compounds (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antimicrobial and Antioxidant Properties

Naraboli & Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, exhibiting potent antimicrobial and good antioxidant activities. This study underscores the compound's potential in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017). Moreover, Rezki (2016) performed a green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, showing significant reductions in reaction times and higher yields under ultrasound irradiation, which also displayed promising antimicrobial activities (Rezki, 2016).

特性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c1-26-6-5-21-15(25)9-23-14(10-24)8-22-16(23)27-11-12-3-2-4-13(7-12)17(18,19)20/h2-4,7-8,24H,5-6,9-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXYCGYFFYIKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)

![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)